molecular formula C9H21BO3 B14443447 Nonyl boric acid CAS No. 74195-77-0

Nonyl boric acid

Cat. No.: B14443447
CAS No.: 74195-77-0
M. Wt: 188.07 g/mol
InChI Key: BRCSSEXPXACJJV-UHFFFAOYSA-N
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Description

Nonyl boric acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups this compound, specifically, has a nonyl group (a nine-carbon alkyl chain) attached to the boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl boric acid can be synthesized through the reaction of nonyl alcohol with boric acid. The reaction typically involves the dehydration of boric acid with the alcohol under acidic conditions. The general reaction is as follows: [ \text{B(OH)}_3 + 3 \text{ROH} \rightarrow \text{B(OR)}_3 + 3 \text{H}_2\text{O} ] where R represents the nonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of borate esters as intermediates. These esters are formed by the reaction of boric acid with nonyl alcohol, followed by hydrolysis to yield the desired boronic acid. The process is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Nonyl boric acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form borate esters.

    Reduction: It can be reduced to form boranes.

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.

Major Products:

    Oxidation: Borate esters.

    Reduction: Boranes.

    Substitution: Various substituted boronic acids.

Scientific Research Applications

Nonyl boric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: this compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial and fungal infections.

    Industry: It is used in the production of polymers, adhesives, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of nonyl boric acid involves its interaction with various molecular targets. It acts as a Lewis acid, accepting electron pairs from nucleophiles. This property allows it to form stable complexes with various biomolecules, influencing their activity and function. In biological systems, this compound can inhibit the formation of biofilms and the transformation of fungal hyphae, making it a potential antifungal agent.

Comparison with Similar Compounds

    Phenyl Boric Acid: Contains a phenyl group attached to the boron atom. It is commonly used in organic synthesis and as a reagent in Suzuki coupling reactions.

    Methyl Boric Acid: Contains a methyl group attached to the boron atom. It is used in the synthesis of various organic compounds and as a catalyst in chemical reactions.

Uniqueness of Nonyl Boric Acid: The presence of the nonyl group in this compound imparts unique hydrophobic properties, making it suitable for applications in non-polar environments

Properties

CAS No.

74195-77-0

Molecular Formula

C9H21BO3

Molecular Weight

188.07 g/mol

IUPAC Name

nonoxyboronic acid

InChI

InChI=1S/C9H21BO3/c1-2-3-4-5-6-7-8-9-13-10(11)12/h11-12H,2-9H2,1H3

InChI Key

BRCSSEXPXACJJV-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OCCCCCCCCC

Origin of Product

United States

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